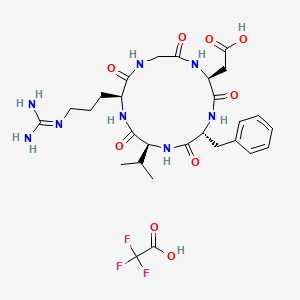

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide, also known as HM-3, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

Research on similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding the molecular structure and intermolecular interactions through acylation reactions, NMR, and X-ray diffraction analyses. These studies reveal the influence of intermolecular interactions on molecular geometry, which is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

Development of Sensitive Biosensors

A high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode has been developed for the electrocatalytic determination of glutathione and piroxicam. This novel biosensor demonstrates potent electron mediating behavior and can accurately determine analytes in real samples, showcasing the compound's potential in analytical chemistry (Karimi-Maleh et al., 2014).

Antimicrobial Applications

A series of derivatives incorporating the thiazole ring and similar structural motifs have been synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These studies indicate the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Antioxidant Properties

Amino-substituted benzamide derivatives have been investigated for their antioxidant capacities. These compounds, with varying numbers of methoxy and hydroxy groups, exhibit improved antioxidative properties in comparison to reference molecules, highlighting their potential as lead compounds for further optimization in the development of antioxidant agents (Perin et al., 2018).

Inhibitory Activity on Cell Division Protein FtsZ

Compounds related to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methoxybenzamide have shown to inhibit the bacterial cell division protein FtsZ, providing a novel approach to developing antibacterial agents. This inhibitory action is critical for addressing antibiotic resistance and developing new antimicrobial therapies (Haydon et al., 2010).

Propriétés

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(22,12-14-8-10-15(23-2)11-9-14)13-20-18(21)16-6-4-5-7-17(16)24-3/h4-11,22H,12-13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANHGBAAMZBEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)

![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)

![(2-Iodophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2575000.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2575002.png)